molecular formula C13H15N3O2 B7472069 N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide

N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide

Número de catálogo B7472069
Peso molecular: 245.28 g/mol
Clave InChI: VDNWRUDCEQPKGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide, also known as CPI-613, is a novel anticancer compound that has gained attention in recent years due to its unique mechanism of action. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, inhibiting the activity of two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). This leads to a disruption in the TCA cycle, resulting in a decrease in energy production and increased oxidative stress in cancer cells. CPI-613 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mecanismo De Acción

N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide targets the TCA cycle, which is a central metabolic pathway that is essential for energy production in cells. The TCA cycle generates energy in the form of ATP, which is required for various cellular processes, including cell growth and division. N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide inhibits the activity of PDH and α-KGDH, which are two key enzymes involved in the TCA cycle. This leads to a disruption in the TCA cycle, resulting in a decrease in energy production and increased oxidative stress in cancer cells. The increased oxidative stress leads to the activation of apoptotic pathways, ultimately leading to cell death.
Biochemical and physiological effects:
N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting the TCA cycle, N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide also inhibits the activity of several other enzymes involved in energy metabolism, including ATP synthase and NADH dehydrogenase. N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide also induces the production of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells. This oxidative stress activates apoptotic pathways, ultimately leading to cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide in lab experiments is its potent anticancer activity against a wide range of cancer types. N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been shown to be effective against cancer cells that are resistant to conventional chemotherapy and radiation therapy. Another advantage is its unique mechanism of action, which targets the TCA cycle and induces oxidative stress in cancer cells. However, one limitation of using N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Direcciones Futuras

There are several future directions for the development of N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide as a cancer therapy. One direction is to further evaluate its safety and efficacy in clinical trials, particularly in combination with other cancer therapies. Another direction is to identify biomarkers that can predict which patients are most likely to respond to N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide. Additionally, further research is needed to understand the molecular mechanisms underlying N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide's anticancer activity and to identify new targets for cancer therapy. Finally, the development of new synthetic methods for N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide may improve its availability and reduce its cost, making it more accessible for cancer research and treatment.

Métodos De Síntesis

The synthesis of N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the condensation of 2-aminobenzimidazole with ethyl cyanoacetate to form 2-cyano-3-methylbenzimidazole. This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-2-cyano-3-methylbenzimidazole. The final step involves the reduction of the cyano group to form the desired product, N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide.

Aplicaciones Científicas De Investigación

N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has potent anticancer activity against a wide range of cancer types, including pancreatic, lung, breast, ovarian, and liver cancer. N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy.

Propiedades

IUPAC Name

N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-15-10-4-2-3-5-11(10)16(13(15)18)8-12(17)14-9-6-7-9/h2-5,9H,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNWRUDCEQPKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.